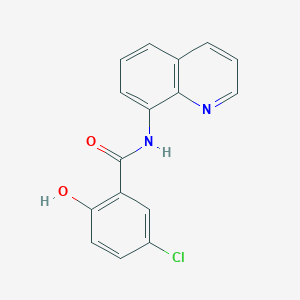
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide: is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72374 g/mol This compound is characterized by the presence of a chloro group, a hydroxy group, and a quinolinyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the formation of complex products in a single step from readily available starting materials using 8-aminoquinoline as a removable bidentate directing group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and specific reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper nitrate and 2,2′-azobisisobutyronitrile are commonly used reagents for oxidation reactions.
Reduction: Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its structure suggests it may have activity against certain diseases, although specific medicinal uses have not been fully established .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
N-(quinolin-8-yl)benzamide: A closely related compound with similar structural features.
5-chloro-2-hydroxybenzamide: Lacks the quinolinyl group but shares other structural elements.
2-hydroxy-N-(quinolin-8-yl)benzamide: Similar structure but without the chloro group.
Uniqueness: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is unique due to the presence of both the chloro and quinolinyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H11ClN2O2 |
|---|---|
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-7-14(20)12(9-11)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,20H,(H,19,21) |
Clave InChI |
MDPAAXSMOMFVOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
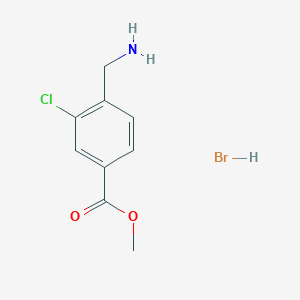
![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
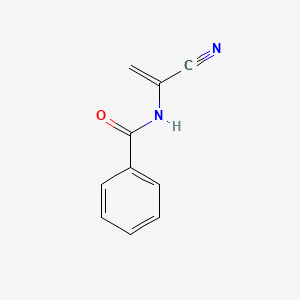
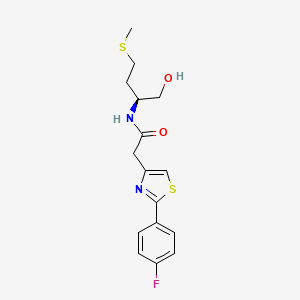
![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
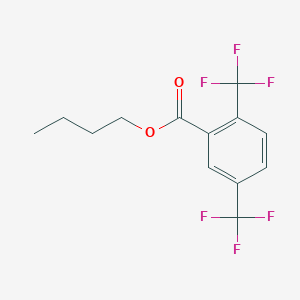
methanone](/img/structure/B12625287.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
